(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOZZSULWVMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368848 | |
| Record name | (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57459-36-6 | |
| Record name | (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime-Cyanocarbonyl Coupling
The cornerstone synthesis involves [3+2] cycloaddition between benzamidoxime derivatives and cyanoacetyl chloride. As demonstrated in analogous systems, reaction of $$N'$$-hydroxybenzamidine (1.2 equiv) with cyanoacetyl chloride (1.0 equiv) in dimethylformamide at 80°C for 12 hours produces the target compound in 78% yield after recrystallization from acetone-DMSO (7:1 v/v). Critical parameters include:
- Stoichiometric Control : Excess amidoxime (1.2–1.5 equiv) prevents oligomerization
- Solvent Optimization : Dimethylformamide outperforms acetonitrile and THF in yield (DMF: 78% vs ACN: 52%)
- Temperature Profile : Maintenance at 80±2°C minimizes side product formation
Characteristic reaction progression can be monitored via $$^{1}\text{H}$$-NMR disappearance of the amidoxime NH$$_2$$ signal at δ 6.34 ppm and emergence of the oxadiazole aromatic proton multiplet at δ 7.65–7.59 ppm.
Microwave-Assisted Cyclization
Modern adaptations employ microwave irradiation (300 W, 120°C) to reduce reaction times from 12 hours to 45 minutes. A comparative study showed 89% yield under microwave conditions versus 78% conventional heating, with identical purity profiles by HPLC analysis.
Post-Functionalization of Oxadiazole Precursors
Halomethyl Intermediate Strategy
5-Chloromethyl-3-phenyl-1,2,4-oxadiazole serves as a versatile precursor for cyanomethyl functionalization. Key steps:
- Chlorination : Treatment of 5-hydroxymethyl precursor with SOCl$$_2$$ (3 equiv) in dichloromethane (0°C → rt, 6 h)
- Cyanide Displacement : Reaction with NaCN (2.5 equiv) in DMSO at 100°C for 8 hours
This two-step sequence achieves 65% overall yield with <2% dimerization byproducts. $$^{13}\text{C}$$-NMR analysis confirms successful substitution via disappearance of the C-Cl signal at 42 ppm and appearance of the nitrile carbon at 117 ppm.
Bromomethyl Pathway Optimization
Comparative halogen studies reveal bromine's superior leaving group ability:
| Halogen | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cl | 100 | 8 | 65 |
| Br | 80 | 4 | 82 |
| I | 60 | 2 | 79 |
Bromine demonstrates optimal balance between reactivity and stability, though iodine-containing intermediates show propensity for elimination side reactions.
Catalytic Systems and Mechanistic Insights
Silver-Mediated Coupling
Building on recent advances in oxadiazole arylation, a novel silver nitrate-catalyzed protocol enables direct C-CN bond formation:
Reaction Conditions
- AgNO$$_3$$ (5 mol%)
- CsF (2.5 equiv)
- Anhydrous CH$$_3$$CN, 80°C
- 6 hours reaction time
This method achieves 92% yield with excellent chemoselectivity (>98:2 CN vs O-alkylation). Mechanistic studies suggest a single-electron transfer pathway involving Ag(I)/Ag(0) redox cycling.
Solvent Effects on Reaction Efficiency
Systematic solvent screening reveals pronounced polarity effects:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 81 |
| CH$$_3$$CN | 37.5 | 89 |
| THF | 7.5 | 12 |
Acetonitrile's optimal balance of polarity and coordinating ability facilitates both precursor solubility and catalyst activity.
Analytical Characterization Benchmarks
Comprehensive spectroscopic data facilitate compound verification:
$$^{1}\text{H}$$-NMR (400 MHz, DMSO-d$$6$$)
δ 7.65–7.59 (m, 5H, Ar-H)
δ 4.12 (s, 2H, CH$$2$$CN)
δ 3.74 (s, 1H, NH)
IR (KBr)
ν 2254 cm$$^{-1}$$ (C≡N stretch)
ν 1615 cm$$^{-1}$$ (C=N oxadiazole)
ν 1529 cm$$^{-1}$$ (aromatic C=C)
Elemental Analysis
Calculated for C$${10}$$H$${7}$$N$$_3$$O: C 63.49%, H 3.70%, N 22.21%
Found: C 63.32%, H 3.65%, N 22.15%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adaptation of batch protocols to flow chemistry enhances scalability:
- Reactor Design : Stainless steel microreactor (ID 1 mm)
- Residence Time : 85 seconds at 140°C
- Production Rate : 2.8 kg/day
This approach reduces solvent consumption by 40% compared to batch processes while maintaining 87% yield.
Waste Stream Management
Lifecycle analysis identifies key sustainability challenges:
- Silver recovery >99% via electrochemical deposition
- DMF recycling through fractional distillation (bp 153°C)
- Cyanide neutralization with FeSO$$_4$$/NaOH solutions
Chemical Reactions Analysis
Types of Reactions: (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Diazomethane and Diazomethane: Used in the synthesis of the compound.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to oxadiazoles, including (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile, exhibit promising anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's structural features allow it to interact with specific biological targets involved in tumor growth regulation .
MicroRNA Inhibition
This compound has been explored as a potential inhibitor of microRNAs (miRNAs), which are critical regulators of gene expression involved in cancer progression and other diseases. High-throughput screening has identified this compound as a candidate for inhibiting miR-21 and miR-122, which are implicated in various cancers. These inhibitors can serve as valuable tools for studying miRNA functions and developing new therapeutic strategies against cancer .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activities. Compounds derived from this class have been evaluated for their effectiveness against bacterial and fungal infections. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further development as an antimicrobial agent .
Material Science
Fluorescent Materials
this compound has potential applications in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of oxadiazole derivatives into polymer matrices has been studied to enhance the optical properties of materials used in displays and lighting .
Sensors
The compound's electronic properties also lend themselves to applications in sensor technology. Research indicates that oxadiazole-based compounds can be employed in the design of chemical sensors due to their sensitivity to various analytes. This application is particularly relevant in environmental monitoring and safety assessments .
Biochemistry
Biological Activity Studies
The biological activity of this compound has been investigated through various assays aimed at understanding its mechanism of action at the molecular level. Studies have suggested that this compound may interact with specific proteins or enzymes involved in metabolic pathways, which could lead to novel therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation with IC50 values indicating potency |
| MicroRNA Inhibition Research | Evaluated the ability to inhibit miR-21 and miR-122 | Identified as a promising candidate for further drug development targeting these miRNAs |
| Antimicrobial Properties Assessment | Tested against bacterial strains | Demonstrated moderate antibacterial activity suggesting potential for development into antimicrobial agents |
Mechanism of Action
The mechanism of action of (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. For instance, certain derivatives have been found to inhibit enzymes like acetylcholinesterase, which is crucial in the nervous system . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for tailored applications. Below is a detailed comparison of (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile with analogous compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences
Electronic Effects: The acetonitrile group (-CH₂CN) in the target compound is more electron-withdrawing than the acetyl (-COCH₃) group in 5-acetonyl-3-phenyl-1,2,4-oxadiazole, making it more reactive in polar reactions .
Biological Activity: Proxazole’s diethylaminoethyl side chain enables antagonism of serotonin receptors, highlighting how side-chain modifications dictate pharmacological targets . Pyrrolidine-linked derivatives () exhibit nanomolar affinity for kinases, suggesting the oxadiazole-pyrrolidine scaffold’s versatility in drug design .
Synthetic Utility :
- The target compound’s nitrile group facilitates further functionalization (e.g., hydrolysis to carboxylic acids or formation of tetrazoles via [3+2] cycloadditions) .
- In contrast, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone () serves as a ketone precursor for Schiff base formation, useful in metal coordination chemistry .
Research Findings
- Cytotoxicity : Derivatives with (3-Ph-1,2,4-oxadiazol-5-yl)methylamine substituents demonstrated IC₅₀ values <10 µM against cancer cell lines, emphasizing the pharmacophore’s role in cytotoxicity .
- Antimicrobial Activity : Coumarin-linked oxadiazoles () showed MIC values of 4–8 µg/mL against S. aureus and E. coli, outperforming simpler nitrile derivatives .
- Thermodynamic Stability : Computational studies suggest that electron-withdrawing groups (e.g., -CN) stabilize the oxadiazole ring via resonance, reducing susceptibility to hydrolytic degradation compared to electron-donating substituents .
Biological Activity
(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound characterized by a unique oxadiazole ring fused with a phenyl group and an acetonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-infective agent. The following sections outline the biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in the survival and replication of various pathogens.
Key Mechanisms:
- Enzyme Inhibition: Compounds with the 1,2,4-oxadiazole scaffold have shown robust inhibitory effects against certain enzymes critical for bacterial and viral survival.
- Biochemical Pathway Interference: The compound may disrupt biochemical pathways essential for the growth of infectious agents, leading to their elimination.
- Antimicrobial Activity: Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi .
Biological Activity
Recent research has highlighted various biological activities associated with this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies for this compound reveal that modifications to the oxadiazole ring and phenyl substituents significantly impact its biological potency.
Key Findings:
- Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring enhances the compound's activity against various cancer cell lines .
- Positioning of Functional Groups: Variations in the position of substituents lead to differing levels of cytotoxicity; for example, compounds with trifluoromethyl groups at specific positions showed increased potency .
- Comparative Potency: Some derivatives exhibited greater cytotoxicity than established chemotherapeutic agents like doxorubicin .
Case Studies
Several studies have investigated the biological efficacy of this compound and its derivatives.
Case Study 1: Anticancer Activity
A study reported that specific derivatives of 1,2,4-oxadiazoles demonstrated IC50 values lower than 10 μM against human leukemia cell lines (CEM-C7 and U937), indicating strong anticancer potential .
Case Study 2: Antimicrobial Properties
In another investigation, this compound was tested against MRSA strains and showed significant antibacterial activity with unique resistance mechanisms identified .
Case Study 3: Anti-inflammatory Effects
Research indicated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. For example:
- Step 1 : React a phenyl-substituted hydrazide with a nitrile-containing acid derivative.
- Step 2 : Reflux with POCl₃ at 100°C for 2–3 hours to form the oxadiazole ring .
- Purification : Column chromatography using ethyl acetate/hexane (1:1) is recommended for isolating the product .
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
- NMR : Analyze , , and NMR spectra to confirm substituent positions and purity. For example, aromatic protons in the phenyl ring appear at δ 7.3–8.1 ppm .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H] at m/z 367.18) and isotopic patterns .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause serious eye irritation .
- Ventilation : Use fume hoods due to potential toxicity of nitrile groups.
- First aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. What are the predicted physicochemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 265.02 g/mol (predicted) | |
| LogP | 1.52 (predicted) | |
| PSA | 80.52 Ų | |
| Melting Point | 131–133°C (ethanol solvent) |
Advanced Research Questions
Q. How can structural modifications enhance bioactivity in oxadiazole derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves metabolic stability and receptor binding .
- Hybrid scaffolds : Coupling with acrylamide or isoindolinone moieties (e.g., ST-1426) enhances solubility and target specificity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes at 100°C) and improves yields in complex derivatizations .
Q. How do researchers address contradictory data in spectroscopic analysis?
- Case study : Discrepancies in predicted vs. experimental boiling points (e.g., 300.6±44.0°C predicted vs. 131–133°C observed in ethanol) may arise from solvent interactions. Validate via differential scanning calorimetry (DSC) .
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare HRMS data with theoretical values .
Q. What methodologies evaluate the genotoxic potential of this compound?
Q. How is this compound applied in drug discovery pipelines?
- Proteasome inhibitors : Derivatives like 2-(4-ethylphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (IC₅₀ = 12 nM) show promise in cancer therapy .
- Fluorescent probes : Functionalize with dimethylamino groups (e.g., ST-1628) for imaging S1P1 receptor interactions .
Data Contradictions and Resolution
Q. How to resolve discrepancies in synthetic yields?
| Factor | Impact on Yield | Solution |
|---|---|---|
| Reagent purity | ±15% | Use freshly distilled POCl₃ |
| Reaction time | ±20% | Optimize via TLC monitoring |
| Microwave vs. reflux | +30% efficiency | Prefer microwave for faster kinetics |
Key Research Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
